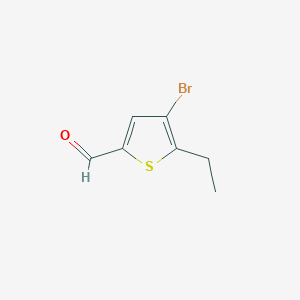

4-Bromo-5-ethylthiophene-2-carbaldehyde

Description

BenchChem offers high-quality 4-Bromo-5-ethylthiophene-2-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-ethylthiophene-2-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-ethylthiophene-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrOS/c1-2-7-6(8)3-5(4-9)10-7/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZWLZUAFDWILCJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=C(S1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80427392 | |

| Record name | 4-bromo-5-ethylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36880-34-9 | |

| Record name | 4-Bromo-5-ethyl-2-thiophenecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36880-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-bromo-5-ethylthiophene-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80427392 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"4-Bromo-5-ethylthiophene-2-carbaldehyde" CAS number

An In-Depth Technical Guide to 4-Bromo-5-ethylthiophene-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Bromo-5-ethylthiophene-2-carbaldehyde, a key heterocyclic building block. We will delve into its chemical properties, synthesis, reactivity, and critical applications in the fields of medicinal chemistry and materials science, offering field-proven insights for its effective utilization in research and development.

Core Compound Identification

Chemical Abstract Service (CAS) Number: 36880-34-9[1][2][3]

4-Bromo-5-ethylthiophene-2-carbaldehyde is a bifunctional thiophene derivative. The thiophene ring, an aromatic heterocycle containing sulfur, is a privileged scaffold in drug discovery due to its ability to act as a bioisostere for phenyl rings, enhancing metabolic stability and receptor binding affinity.[4] The strategic placement of an aldehyde at the 2-position and a bromine atom at the 4-position provides two distinct and highly valuable reactive sites for synthetic elaboration, making this compound a versatile intermediate for constructing complex molecular architectures.

Physicochemical and Spectroscopic Profile

A summary of the key properties of 4-Bromo-5-ethylthiophene-2-carbaldehyde is presented below. This data is essential for experimental design, including solvent selection, reaction monitoring, and purification.

| Property | Value | Source(s) |

| CAS Number | 36880-34-9 | [1][2][3] |

| Molecular Formula | C₇H₇BrOS | [2][3] |

| Molecular Weight | 219.10 g/mol | [3] |

| Purity | Typically ≥95% | [1] |

| Appearance | (Expected) Light yellow to brown solid or oil | [5] |

| Solubility | Soluble in common organic solvents (e.g., DCM, THF, 1,4-dioxane); poorly soluble in water. | [5] |

Expected Spectroscopic Signatures:

-

¹H NMR: Key signals would include a singlet for the aldehyde proton (~9.8-10.0 ppm), a singlet for the thiophene proton at the 3-position, a quartet for the methylene (-CH₂) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group.

-

¹³C NMR: Distinct signals are expected for the carbonyl carbon of the aldehyde, the four carbons of the thiophene ring (two of which are quaternary), and the two carbons of the ethyl group.

-

IR Spectroscopy: A strong absorption band characteristic of the aldehyde C=O stretch would be prominent around 1660-1700 cm⁻¹.

Synthesis and Experimental Protocol

The most direct synthetic route to 4-Bromo-5-ethylthiophene-2-carbaldehyde involves the regioselective bromination of its precursor, 5-ethylthiophene-2-carbaldehyde.[6] The electron-donating nature of the ethyl group and the electron-withdrawing nature of the aldehyde group direct the electrophilic substitution to the 4-position.

Synthetic Workflow Diagram

Caption: Synthesis of the target compound via electrophilic bromination.

Detailed Synthesis Protocol

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Objective: To synthesize 4-Bromo-5-ethylthiophene-2-carbaldehyde via electrophilic bromination.

Materials:

-

5-Ethylthiophene-2-carbaldehyde

-

N-Bromosuccinimide (NBS)

-

Glacial Acetic Acid

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: Dissolve 5-ethylthiophene-2-carbaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid. Add this solution dropwise to the cooled thiophene solution over 30 minutes, ensuring the temperature remains below 10 °C.

-

Causality Insight: NBS is a mild and selective brominating agent. Acetic acid serves as a polar protic solvent that facilitates the reaction. Low temperature is critical to control the reaction rate and prevent potential side reactions.

-

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by pouring the mixture into a beaker of ice water. Extract the aqueous mixture with dichloromethane (3x volumes).

-

Neutralization & Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (to neutralize acetic acid), water, and brine.

-

Self-Validation: The bicarbonate wash is complete when CO₂ evolution ceases, confirming the removal of the acid catalyst.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Chemical Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the orthogonal reactivity of its two functional groups: the aldehyde and the carbon-bromine bond. This allows for sequential, selective modifications to build molecular complexity.

Key Transformations Diagram

Caption: Dual reactivity pathways of the title compound.

Applications in Drug Discovery

The thiophene scaffold is a cornerstone in medicinal chemistry. The bromine atom on 4-Bromo-5-ethylthiophene-2-carbaldehyde is perfectly positioned for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction.[7][8] This enables the facile introduction of diverse aryl or heteroaryl groups, which is a critical strategy for exploring structure-activity relationships (SAR) in drug development.

-

Scaffold for Bioactive Molecules: Thiophene derivatives have shown a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.[4][9][10] For instance, related 2-bromo-5-substituted thiophenes have demonstrated potent cytotoxicity against cancer cell lines.[4] The title compound serves as a key starting material to synthesize libraries of such derivatives for high-throughput screening.

-

Kinase Inhibitors: Many kinase inhibitors feature a heterocyclic core. The ability to functionalize both the 4- and 2-positions allows for the precise spatial arrangement of pharmacophoric groups necessary for binding to the ATP pocket of kinases.

Protocol: Suzuki-Miyaura Cross-Coupling

Objective: To couple an aryl boronic acid to the 4-position of the thiophene ring.

Materials:

-

4-Bromo-5-ethylthiophene-2-carbaldehyde (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₃PO₄ or K₂CO₃, 2-3 eq)

-

Solvent (e.g., 1,4-dioxane/water or toluene)

Procedure:

-

Inert Atmosphere: To an oven-dried flask, add 4-Bromo-5-ethylthiophene-2-carbaldehyde, the arylboronic acid, the palladium catalyst, and the base.

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon). Add the degassed solvent system via syringe.

-

Causality Insight: An inert atmosphere is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst. Using degassed solvents removes dissolved oxygen.

-

-

Heating: Heat the reaction mixture to 80-100 °C and stir for 4-16 hours.

-

Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify by column chromatography to yield the 4-aryl-5-ethylthiophene-2-carbaldehyde product.[8]

Conclusion

4-Bromo-5-ethylthiophene-2-carbaldehyde (CAS: 36880-34-9) is a high-value synthetic intermediate whose utility is derived from its distinct, orthogonally reactive functional groups. Its straightforward synthesis and the predictable reactivity of the aldehyde and bromo moieties make it an indispensable tool for medicinal chemists and materials scientists. The ability to leverage this compound in robust and versatile C-C bond-forming reactions, particularly Suzuki couplings, solidifies its role in the rational design of novel pharmaceuticals and advanced organic materials.

References

- 4-bromo-5-ethylthiophene-2-carbaldehyde | CAS#:36880-34-9 | Chemsrc.

- 4-bromo-5-ethyl-thiophene-2-carbaldehyde [36880-34-9] | Chemsigma.

- 36880-34-9 | 4-Bromo-5-ethylthiophene-2-carbaldehyde - ChemScene.

- 4-BROMO-5-ETHYL-THIOPHENE-2-CARBALDEHYDE synthesis - ChemicalBook.

- 4-Bromo-5-nitrothiophene-2-carbaldehyde - MySkinRecipes.

- Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput

- Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evalu

- Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde - MDPI.

- What are the properties and applications of 5-Bromothiophene-2-carbaldehyde? - Metapharm.

- Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu

Sources

- 1. 4-bromo-5-ethylthiophene-2-carbaldehyde | CAS#:36880-34-9 | Chemsrc [chemsrc.com]

- 2. 4-bromo-5-ethyl-thiophene-2-carbaldehyde [36880-34-9] | Chemsigma [chemsigma.com]

- 3. chemscene.com [chemscene.com]

- 4. mdpi.com [mdpi.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 4-BROMO-5-ETHYL-THIOPHENE-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Bromo-5-nitrothiophene-2-carbaldehyde [myskinrecipes.com]

- 10. mdpi.com [mdpi.com]

physicochemical properties of "4-Bromo-5-ethylthiophene-2-carbaldehyde"

An In-depth Technical Guide to the Physicochemical Properties of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Introduction

4-Bromo-5-ethylthiophene-2-carbaldehyde is a substituted thiophene derivative, a class of heterocyclic compounds widely utilized as building blocks in medicinal chemistry and materials science. The presence of three distinct functional groups—the thiophene ring, a bromo substituent, and an aldehyde—makes it a versatile intermediate for further chemical modification. Understanding its core physicochemical properties is paramount for its effective use in synthesis, purification, and the development of novel molecules. This guide provides a comprehensive overview of the key chemical, physical, and spectroscopic characteristics of this compound, supported by detailed experimental protocols for its analysis.

Chemical Identity and Core Properties

The fundamental identity of a chemical compound is established by its structure and associated identifiers. These properties are crucial for database searches, regulatory compliance, and accurate record-keeping in a research setting.

-

Chemical Structure:

Caption: Structure of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Table 1: Core Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 36880-34-9 | [1][2][3][4] |

| Molecular Formula | C₇H₇BrOS | [1][3][4] |

| Molecular Weight | 219.10 g/mol | [1][4] |

| Exact Mass | 217.94000 Da | [1] |

| Appearance | Light yellow to brown solid (predicted) | [5] |

| Solubility | Poorly soluble in water; soluble in common organic solvents such as Chloroform (CDCl₃), DMSO, and Ethyl Acetate. |[5] |

Spectroscopic Profile for Structural Elucidation

Spectroscopic analysis is the cornerstone of structural verification for organic compounds. The unique electronic and vibrational properties of 4-Bromo-5-ethylthiophene-2-carbaldehyde give rise to a distinct spectral fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment.

-

Aldehyde Proton (-CHO): A singlet is anticipated in the downfield region, typically around δ 9.8-10.0 ppm. For the similar compound 4-phenylthiophene-2-carbaldehyde, this peak appears at δ 9.95 ppm[6].

-

Thiophene Ring Proton: A single proton is attached to the thiophene ring. It is expected to appear as a singlet in the aromatic region, likely between δ 7.0-8.0 ppm.

-

Ethyl Group (-CH₂CH₃): This group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, characteristic of an ethyl group spin-spin coupling pattern. The quartet would likely be around δ 2.8-3.0 ppm, and the triplet around δ 1.2-1.4 ppm.

-

-

¹³C NMR: The carbon NMR spectrum provides information on the number and type of carbon atoms. The spectrum for this compound is expected to show 7 distinct signals, including a signal for the aldehyde carbonyl carbon (typically δ 180-200 ppm), four signals for the thiophene ring carbons, and two signals for the ethyl group carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.

-

Aldehyde C=O Stretch: A strong, sharp absorption band is expected in the region of 1660-1700 cm⁻¹, which is characteristic of an aromatic aldehyde carbonyl group[7].

-

C-H Aromatic Stretch: Peaks appearing just above 3000 cm⁻¹ are indicative of the C-H bonds on the thiophene ring.

-

C-H Aliphatic Stretch: Peaks appearing just below 3000 cm⁻¹ correspond to the C-H bonds of the ethyl group.

-

C=C Aromatic Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the thiophene ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. The high-resolution mass spectrum should show a molecular ion peak [M]⁺ corresponding to the exact mass of 217.94000 Da[1]. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks [M]⁺ and [M+2]⁺ of nearly equal intensity.

Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC is a critical technique for determining the purity of a compound and for monitoring reaction progress. For an aromatic aldehyde like 4-Bromo-5-ethylthiophene-2-carbaldehyde, a reversed-phase HPLC method is typically employed.

The principle involves injecting a solution of the compound onto a column with a nonpolar stationary phase (e.g., C18). A polar mobile phase is then pumped through the column. The compound partitions between the two phases, and its retention time is a measure of its polarity. Impurities will typically have different retention times, allowing for their separation and quantification. UV detection is highly effective, as the thiophene ring and aldehyde group are strong chromophores.

Experimental Protocols

The following protocols are foundational for the characterization and quality control of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Workflow for Physicochemical Characterization

Caption: Standard workflow for the characterization of a chemical intermediate.

Protocol 1: Melting Point Determination

Objective: To determine the temperature range over which the solid compound transitions to a liquid, which serves as a crucial indicator of purity.[8] Pure compounds typically have a sharp melting range of 0.5-1.0°C.

Materials:

-

4-Bromo-5-ethylthiophene-2-carbaldehyde sample

-

Glass capillary tubes (sealed at one end)[9]

-

Melting point apparatus (e.g., Mel-Temp) or Thiele tube setup

-

Spatula

-

Mortar and pestle (optional, for fine powder)

Procedure:

-

Sample Preparation: Place a small amount of the compound on a clean, dry surface. If the crystals are large, gently crush them into a fine powder.[9]

-

Loading the Capillary: Push the open end of a capillary tube into the powder to collect a small amount of the sample.[10]

-

Packing the Sample: Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down to a height of 1-2 mm.[11]

-

Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[9]

-

Heating:

-

Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This helps save time for the accurate measurement.

-

Accurate Determination: Allow the apparatus to cool. Set the heating rate to be slow (approx. 2°C per minute) as the temperature approaches the expected melting point.

-

-

Observation and Recording:

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has completely melted.

-

The melting point is reported as the range T1-T2.[11]

-

-

Cleanup: After the apparatus has cooled, dispose of the used capillary tube in a designated glass waste container.

Protocol 2: NMR Sample Preparation and Data Acquisition

Objective: To prepare a high-quality sample for NMR analysis to confirm the molecular structure.

Materials:

-

4-Bromo-5-ethylthiophene-2-carbaldehyde (5-25 mg for ¹H NMR)[12]

-

High-quality 5 mm NMR tube and cap[13]

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃)[14]

-

Pasteur pipette or syringe

-

Small vial

Procedure:

-

Sample Weighing: Accurately weigh 5-25 mg of the compound into a clean, dry vial.[12][14]

-

Solvent Addition: Add approximately 0.6 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.[14] The deuterated solvent is essential for the spectrometer's lock system and to avoid large solvent signals in the ¹H spectrum.[12]

-

Dissolution: Gently vortex or sonicate the vial to ensure the sample dissolves completely. If any solid particles remain, filter the solution through a small plug of cotton or glass wool in a pipette before transferring it to the NMR tube.[12]

-

Transfer to NMR Tube: Carefully transfer the solution into the NMR tube using a Pasteur pipette. Ensure the liquid height is between 4.0 and 5.0 cm.[14]

-

Capping and Cleaning: Cap the NMR tube securely. Wipe the outside of the tube with a lint-free tissue (e.g., Kimwipe) to remove any dust or fingerprints.[14]

-

Data Acquisition (on the Spectrometer):

-

Insertion: Insert the NMR tube into a spinner and use a depth gauge to ensure correct positioning. Insert the sample into the spectrometer.[15]

-

Locking: The spectrometer will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[14]

-

Shimming: The magnetic field is homogenized through an automated or manual shimming process to achieve high resolution and sharp peaks.[15]

-

Tuning and Matching: The probe is tuned to the correct frequency for the nucleus being observed (e.g., ¹H) to maximize signal sensitivity.[15]

-

Acquisition: Set the appropriate experimental parameters (e.g., number of scans, pulse sequence) and acquire the spectrum.[14]

-

Protocol 3: HPLC Purity Analysis

Objective: To determine the purity of the compound by separating it from any potential impurities.

Materials:

-

4-Bromo-5-ethylthiophene-2-carbaldehyde

-

HPLC-grade acetonitrile and water

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector, autosampler, and a reversed-phase C18 column.

Procedure:

-

Standard Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in acetonitrile. From this stock, create a working standard at a lower concentration (e.g., 0.1 mg/mL) by diluting with the mobile phase.

-

Sample Preparation: Prepare the sample to be analyzed at the same concentration as the working standard.

-

HPLC Method Setup:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of water (A) and acetonitrile (B) is often effective. For example, start with 60% B, increasing to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV detector set to a wavelength where the compound absorbs strongly (e.g., 280 nm or 360 nm). A diode array detector can be used to capture the full UV spectrum.[16]

-

Injection Volume: 10-20 µL.[16]

-

-

Analysis:

-

Inject a blank (mobile phase) to establish a baseline.

-

Inject the standard solution to determine the retention time of the main peak.

-

Inject the sample solution.

-

-

Data Processing: Integrate the peaks in the chromatogram. Purity is calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

Safety and Handling

Proper handling of chemical reagents is essential for laboratory safety. Based on data for structurally similar compounds like bromothiophene carboxaldehydes, the following precautions should be taken.

-

Hazard Statements:

-

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[20]

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[20] Ensure eyewash stations and safety showers are readily accessible.[21]

-

Handling: Avoid breathing dust, fumes, or vapors.[21] Wash hands thoroughly after handling.[22] Do not eat, drink, or smoke in the laboratory.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[21]

-

Synthesis Overview

4-Bromo-5-ethylthiophene-2-carbaldehyde can be synthesized from 5-Ethyl-2-thiophenecarboxaldehyde[23]. This typically involves a bromination reaction, where an electrophilic bromine source is used to install the bromine atom at the 4-position of the thiophene ring. The starting material itself is a derivative of thiophene, highlighting the importance of this heterocyclic core in building complex molecules.

Conclusion

4-Bromo-5-ethylthiophene-2-carbaldehyde is a valuable synthetic intermediate whose utility is defined by its distinct physicochemical properties. Its structure can be unequivocally confirmed through a combination of NMR, IR, and mass spectrometry. The purity, a critical parameter for its application in drug development and materials science, is best assessed using reversed-phase HPLC. The protocols and data presented in this guide serve as a comprehensive resource for researchers, enabling the confident handling, characterization, and application of this versatile chemical building block.

References

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

Experiment (1) determination of melting points. (2021). University of Technology, Iraq. Retrieved from [Link]

-

Determination Of Melting Point Of An Organic Compound. (n.d.). BYJU'S. Retrieved from [Link]

-

To determine the melting point of given organic compound. (2025). MedPharma. Retrieved from [Link]

-

Determination of Melting Point. (n.d.). Clarion University. Retrieved from [Link]

-

Small molecule NMR sample preparation. (2023). Georgia Institute of Technology. Retrieved from [Link]

-

Supporting Information for - The Royal Society of Chemistry. (2014). The Royal Society of Chemistry. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025). ALWSCI Technologies. Retrieved from [Link]

-

4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792. (n.d.). PubChem. Retrieved from [Link]

-

4-bromo-5-ethylthiophene-2-carbaldehyde | CAS#:36880-34-9. (2025). Chemsrc. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA. Retrieved from [Link]

-

Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.). Waters Corporation. Retrieved from [Link]

-

Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. (n.d.). Agilent. Retrieved from [Link]

-

CAS No : 38965-71-8 | Product Name : Aristolochic Acid Ia. (n.d.). Pharmaffiliates. Retrieved from [Link]

-

HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

Method for the determination of aldehydes and ketones in ambient air using HPLC. (n.d.). U.S. Environmental Protection Agency. Retrieved from [Link]

-

Ali, A., et al. (2018). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. National Institutes of Health. Retrieved from [Link]

-

Determination of Aldehydes in Fish by High-Performance Liquid Chromatography. (n.d.). Journal of Chromatographic Science. Retrieved from [Link]

-

5-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 78428. (n.d.). PubChem. Retrieved from [Link]

-

Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. National Institutes of Health. Retrieved from [Link]

-

FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b)... (n.d.). ResearchGate. Retrieved from [Link]

-

4-bromo-5-ethyl-thiophene-2-carbaldehyde [36880-34-9]. (n.d.). Chemsigma. Retrieved from [Link]

-

D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. (2013). The Royal Society of Chemistry. Retrieved from [Link]

-

What are the properties and applications of 5-Bromothiophene-2-carbaldehyde? (n.d.). FAQ-Chemical. Retrieved from [Link]

-

4-Bromo-5-methylthiophene-2-carboxaldehyde. (n.d.). Georganics. Retrieved from [Link]

Sources

- 1. 4-bromo-5-ethylthiophene-2-carbaldehyde | CAS#:36880-34-9 | Chemsrc [chemsrc.com]

- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 3. 4-bromo-5-ethyl-thiophene-2-carbaldehyde [36880-34-9] | Chemsigma [chemsigma.com]

- 4. chemscene.com [chemscene.com]

- 5. Page loading... [guidechem.com]

- 6. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. pennwest.edu [pennwest.edu]

- 9. medpharma12.com [medpharma12.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. byjus.com [byjus.com]

- 12. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 13. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 14. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 15. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 16. auroraprosci.com [auroraprosci.com]

- 17. 4-Bromothiophene-2-carbaldehyde | C5H3BrOS | CID 87792 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Bromo-5-methylthiophene-2-carboxaldehyde - High purity | EN [georganics.sk]

- 19. fishersci.com [fishersci.com]

- 20. fishersci.com [fishersci.com]

- 21. assets.thermofisher.com [assets.thermofisher.com]

- 22. fishersci.com [fishersci.com]

- 23. 4-BROMO-5-ETHYL-THIOPHENE-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 4-Bromo-5-ethylthiophene-2-carbaldehyde: Synthesis, Characterization, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

4-Bromo-5-ethylthiophene-2-carbaldehyde is a trifunctionalized heterocyclic compound that holds significant potential as a versatile intermediate in organic synthesis. Its unique molecular architecture, featuring a thiophene core substituted with a bromine atom, an ethyl group, and a formyl group, offers multiple reaction sites for constructing complex molecular frameworks. The electron-rich nature of the thiophene ring, coupled with the distinct electronic properties of the substituents, makes this molecule a valuable precursor for the synthesis of novel compounds in medicinal chemistry and materials science. This guide provides a comprehensive overview of its synthesis, structural elucidation, and potential applications, offering insights for researchers engaged in the development of new chemical entities.

Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde

The most direct and established method for the synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde is through the electrophilic bromination of its precursor, 5-ethylthiophene-2-carbaldehyde.[1]

Reaction Scheme:

Caption: Synthesis of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Experimental Protocol:

A detailed, step-by-step protocol for the synthesis is provided below, based on established procedures for the bromination of similar thiophene derivatives.

Materials:

-

5-Ethyl-2-thiophenecarboxaldehyde

-

Bromine (Br₂)

-

Glacial Acetic Acid (AcOH)

-

Sodium thiosulfate (Na₂S₂O₃) solution (saturated)

-

Sodium bicarbonate (NaHCO₃) solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Dichloromethane (CH₂Cl₂) or Diethyl ether (Et₂O)

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 5-ethyl-2-thiophenecarboxaldehyde (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0-5 °C using an ice bath.

-

Bromination: Slowly add a solution of bromine (1.0-1.1 eq) in glacial acetic acid to the stirred reaction mixture via the dropping funnel. Maintain the temperature below 10 °C during the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature (approximately 20 °C) and stir for a designated period (typically 1-3 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and a saturated solution of sodium thiosulfate to quench the excess bromine. Stir until the reddish-brown color of bromine disappears.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract with a suitable organic solvent such as dichloromethane or diethyl ether (3 x volumes).

-

Washing: Combine the organic extracts and wash successively with a saturated solution of sodium bicarbonate (to neutralize the acetic acid), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford 4-Bromo-5-ethylthiophene-2-carbaldehyde as a pure compound.

Structural Elucidation and Physicochemical Properties

Physicochemical Properties:

| Property | Value |

| CAS Number | 36880-34-9[2] |

| Molecular Formula | C₇H₇BrOS[2] |

| Molecular Weight | 219.10 g/mol |

| Appearance | Expected to be a solid at room temperature |

Spectroscopic Characterization (Predicted):

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aldehydic proton, the thiophene ring proton, and the protons of the ethyl group.

-

Aldehydic proton (CHO): A singlet in the region of δ 9.8-10.0 ppm.

-

Thiophene proton (H-3): A singlet in the aromatic region, likely around δ 7.5-7.8 ppm.

-

Ethyl group (CH₂CH₃): A quartet for the methylene protons (CH₂) around δ 2.8-3.0 ppm and a triplet for the methyl protons (CH₃) around δ 1.2-1.4 ppm.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information about the carbon skeleton.

-

Aldehydic carbon (C=O): A signal in the downfield region, typically δ 180-190 ppm.

-

Thiophene ring carbons: Four distinct signals in the aromatic region (δ 120-150 ppm), with the carbon bearing the bromine atom (C-4) and the carbon attached to the ethyl group (C-5) appearing at characteristic shifts. The carbon attached to the aldehyde (C-2) will also be in this region.

-

Ethyl group carbons: Two signals in the aliphatic region, one for the methylene carbon (CH₂) and one for the methyl carbon (CH₃).

-

-

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands for the functional groups present.

-

C=O stretch (aldehyde): A strong absorption band around 1670-1690 cm⁻¹.

-

C-H stretch (aldehyde): A characteristic weak band around 2720-2820 cm⁻¹.

-

C-H stretch (aromatic and aliphatic): Bands in the region of 2850-3100 cm⁻¹.

-

C=C stretch (thiophene ring): Absorptions in the 1400-1500 cm⁻¹ region.

-

C-Br stretch: A band in the fingerprint region, typically below 800 cm⁻¹.

-

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio), resulting in two peaks of nearly equal intensity separated by 2 mass units (M⁺ and M⁺+2).

Chemical Reactivity and Synthetic Applications

The presence of three distinct functional groups on the thiophene ring endows 4-Bromo-5-ethylthiophene-2-carbaldehyde with a rich and versatile reactivity profile, making it a valuable intermediate in organic synthesis.

Reactions at the Bromine Atom:

The carbon-bromine bond at the 4-position is a key site for cross-coupling reactions, allowing for the introduction of various aryl, heteroaryl, and alkyl groups. This is a powerful strategy for building molecular complexity.

-

Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or esters is a widely used method for forming carbon-carbon bonds. This reaction is instrumental in the synthesis of biaryl and heteroaryl-substituted thiophenes, which are common motifs in pharmaceuticals and organic electronic materials.[3][4]

Caption: Suzuki-Miyaura coupling of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Reactions at the Aldehyde Group:

The formyl group at the 2-position is a versatile handle for a wide range of chemical transformations.

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-bromo-5-ethylthiophene-2-carboxylic acid, a valuable intermediate in its own right.[5]

-

Reduction: Reduction of the aldehyde yields the corresponding alcohol, (4-bromo-5-ethylthiophen-2-yl)methanol.

-

Reductive Amination: Reaction with amines in the presence of a reducing agent provides access to various secondary and tertiary amines.

-

Wittig Reaction and Related Olefinations: The aldehyde can be converted to alkenes through reactions with phosphorus ylides (Wittig reaction) or other olefination reagents.

-

Condensation Reactions: The aldehyde can participate in condensation reactions with active methylene compounds to form α,β-unsaturated systems.

Potential Applications in Drug Discovery and Materials Science:

Thiophene derivatives are privileged scaffolds in medicinal chemistry and are known to exhibit a wide range of biological activities. The structural motifs accessible from 4-Bromo-5-ethylthiophene-2-carbaldehyde are of interest in the development of new therapeutic agents. For instance, substituted thiophenes have been investigated as potential spasmolytic agents.[3]

In the field of materials science, thiophene-based conjugated polymers and small molecules are extensively used in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6][7][8][9] The ability to functionalize 4-Bromo-5-ethylthiophene-2-carbaldehyde at multiple positions allows for the tuning of its electronic and photophysical properties, making it a promising building block for the synthesis of novel organic electronic materials.

Conclusion

4-Bromo-5-ethylthiophene-2-carbaldehyde is a highly functionalized and synthetically versatile building block. Its straightforward synthesis and the presence of three distinct reactive sites provide a powerful platform for the generation of diverse and complex molecular architectures. The potential for this compound to serve as a key intermediate in the development of new pharmaceuticals and advanced organic materials underscores its importance to the scientific research community. This guide has provided a foundational understanding of its synthesis, characterization, and reactivity, which should serve as a valuable resource for researchers looking to exploit the synthetic potential of this promising heterocyclic compound.

References

-

Ali, S., et al. (2018). Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies. Future Medicinal Chemistry, 10(13), 1547-1563. [Link]

-

Oakwood Chemical. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid. [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (2024). The Role of Thiophene Derivatives in Advanced Electronic Chemicals. [Link]

-

The Royal Society of Chemistry. (2013). D-π-A Structured Porphyrins for Highly Efficient Dye-Sensitized Solar Cells. [Link]

-

PubChem. 4-Bromothiophene-2-carbaldehyde. [Link]

-

ChemSrc. 4-bromo-5-ethylthiophene-2-carbaldehyde. [Link]

-

Ali, A., et al. (2013). Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation. Molecules, 18(12), 14729-14744. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2024). 5-Bromo-4-phenylthiophene-2-carbaldehyde: Essential for Pharma & OLEDs. [Link]

-

ResearchGate. FT-IR spectra recorded for (a) 5-bromothiophene-2-carbaldehyde, (b).... [Link]

-

PubChem. 5-Bromothiophene-2-carbaldehyde. [Link]

-

G. S. S. S. N. K. De Silva, et al. (2019). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank, 2019(2), M1065. [Link]

-

Request PDF. Studies in Thiophene Chemistry for Organic Electronic Materials. [Link]

-

Parviainen, T. A., et al. (2022). Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit. ACS Omega, 7(30), 26367-26377. [Link]

-

Gable, K. 13C NMR Chemical Shifts. Oregon State University. [Link]

-

Clark, J. (2023). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

Bio-Rad. Near IR Spectra Collection of Common Organic Compounds (High). [Link]

-

Al-Omair, M. A. (2017). Synthesis, Spectroscopic Characterization, and Theoretical Studies of 2-Carbaldehyde Oxime-5-Nitrothiophene. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 118-125. [Link]

Sources

- 1. 4-BROMO-5-ETHYL-THIOPHENE-2-CARBALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 2. 1765-48-6 Cas No. | 11 | Matrix Scientific [matrixscientific.com]

- 3. Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromo-5-ethyl-thiophene-2-carboxylic acid [oakwoodchemical.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. researchgate.net [researchgate.net]

- 9. Syntheses of Thiophene and Thiazole-Based Building Blocks and Their Utilization in the Syntheses of A-D-A Type Organic Semiconducting Materials with Dithienosilolo Central Unit - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 4-Bromo-5-ethylthiophene-2-carbaldehyde

Introduction: Elucidating the Molecular Architecture of a Key Thiophene Intermediate

For researchers, scientists, and professionals in drug development, a granular understanding of the structural features of heterocyclic compounds is a cornerstone of innovation. Thiophene derivatives, in particular, represent a critical class of scaffolds in a multitude of pharmaceutical agents and advanced materials. Their nuanced electronic and steric properties, governed by the nature and position of substituents, dictate their biological activity and material performance.

This in-depth technical guide focuses on the spectroscopic characterization of 4-Bromo-5-ethylthiophene-2-carbaldehyde (CAS No. 36880-34-9), a multifunctionalized thiophene of significant synthetic utility. The presence of an aldehyde, an ethyl group, and a bromine atom on the thiophene core creates a unique electronic and structural landscape. Accurate and comprehensive spectroscopic analysis is therefore paramount for its unambiguous identification, purity assessment, and predicting its reactivity in subsequent synthetic transformations.

This guide is structured to provide not just the spectral data, but the underlying rationale for the observed spectroscopic signatures. We will delve into the expected Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. Each section will offer a detailed interpretation grounded in fundamental principles and comparative data from analogous structures, providing a robust framework for researchers working with this and related thiophene derivatives.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy is an indispensable tool for probing the electronic environment of protons within a molecule. The chemical shift (δ), multiplicity, and coupling constants (J) of each proton signal provide a detailed map of the molecular structure. For 4-Bromo-5-ethylthiophene-2-carbaldehyde, the spectrum is predicted to exhibit distinct signals corresponding to the aldehyde proton, the thiophene ring proton, and the protons of the ethyl group.

Predicted ¹H NMR Data

The following table summarizes the anticipated ¹H NMR spectral data for 4-Bromo-5-ethylthiophene-2-carbaldehyde, typically recorded in deuterated chloroform (CDCl₃). It is important to note that the exact chemical shifts can be influenced by the solvent and sample concentration.[1][2][3][4][5]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Aldehyde (-CHO) | 9.8 - 10.0 | Singlet (s) | - | 1H |

| Thiophene (H-3) | 7.5 - 7.7 | Singlet (s) | - | 1H |

| Ethyl (-CH₂CH₃) | 2.8 - 3.0 | Quartet (q) | ~7.5 | 2H |

| Ethyl (-CH₂CH₃) | 1.2 - 1.4 | Triplet (t) | ~7.5 | 3H |

Interpretation and Causality

-

Aldehyde Proton (9.8 - 10.0 ppm): The aldehyde proton is significantly deshielded due to the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.[6][7] This results in its characteristic downfield chemical shift. Its singlet multiplicity arises from the absence of adjacent protons.

-

Thiophene Proton (H-3) (7.5 - 7.7 ppm): The lone proton on the thiophene ring at the C-3 position is expected to resonate in the aromatic region.[8][9] Its precise chemical shift is influenced by the cumulative electronic effects of the electron-withdrawing aldehyde group at C-2 and the bromine atom at C-4, and the electron-donating ethyl group at C-5. The absence of neighboring protons on the ring leads to a singlet signal.

-

Ethyl Group Protons (-CH₂CH₃): The methylene protons (-CH₂) of the ethyl group are adjacent to the thiophene ring and are thus more deshielded (2.8 - 3.0 ppm) than the methyl protons (-CH₃). They appear as a quartet due to coupling with the three neighboring methyl protons (n+1 rule, 3+1=4). Conversely, the methyl protons (1.2 - 1.4 ppm) are further from the ring and appear as a triplet due to coupling with the two adjacent methylene protons (n+1 rule, 2+1=3). The coupling constant for both signals is expected to be around 7.5 Hz, a typical value for free rotation in an ethyl group.

Experimental Protocol: ¹H NMR Data Acquisition

A robust ¹H NMR spectrum can be acquired using the following methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4-Bromo-5-ethylthiophene-2-carbaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Tune and shim the spectrometer to achieve a homogeneous magnetic field.[8]

-

Lock the field frequency using the deuterium signal from the solvent.[8]

-

Acquire the spectrum using a standard single-pulse sequence.

-

Set a spectral width of approximately 12-15 ppm.

-

Employ a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

Use a relaxation delay of 1-2 seconds between scans.[8]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.[8]

-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in 4-Bromo-5-ethylthiophene-2-carbaldehyde will give rise to a distinct signal in the proton-decoupled spectrum.

Predicted ¹³C NMR Data

The following table outlines the predicted ¹³C NMR chemical shifts. These predictions are based on established substituent effects on the thiophene ring and the known chemical shifts of the functional groups.[10][11][12][13]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 180 - 185 |

| Thiophene (C-5) | 145 - 150 |

| Thiophene (C-2) | 140 - 145 |

| Thiophene (C-3) | 135 - 140 |

| Thiophene (C-4) | 115 - 120 |

| Ethyl (-CH₂) | 20 - 25 |

| Ethyl (-CH₃) | 14 - 18 |

Interpretation and Causality

-

Carbonyl Carbon (180 - 185 ppm): The aldehyde carbonyl carbon is highly deshielded and appears significantly downfield, a characteristic feature of this functional group.[14]

-

Thiophene Ring Carbons: The chemical shifts of the thiophene carbons are influenced by the attached substituents.

-

C-5 and C-2: These carbons, bonded to the ethyl and aldehyde groups respectively, are expected to be downfield.

-

C-3: The carbon bearing the single proton will also be in the aromatic region.

-

C-4: The carbon attached to the bromine atom will be shifted upfield due to the "heavy atom" effect of bromine.

-

-

Ethyl Group Carbons: The methylene (-CH₂) and methyl (-CH₃) carbons of the ethyl group will appear in the upfield aliphatic region of the spectrum.

Experimental Protocol: ¹³C NMR Data Acquisition

The procedure for acquiring a ¹³C NMR spectrum is similar to that for ¹H NMR, with a few key differences:

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.5-0.7 mL of solvent) is often required due to the lower natural abundance of ¹³C.

-

Data Acquisition:

-

Employ a proton-decoupled pulse sequence (e.g., zgpg30) to simplify the spectrum to single lines for each carbon.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A significantly larger number of scans is required to achieve a good signal-to-noise ratio.

-

A longer relaxation delay may be needed for quaternary carbons.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific molecular vibrations.

Predicted FT-IR Data

The following table summarizes the expected characteristic absorption bands for 4-Bromo-5-ethylthiophene-2-carbaldehyde.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H Stretch | 2820-2850 and 2720-2750 | Medium to Weak |

| Aromatic C-H Stretch | ~3100 | Medium to Weak |

| Aliphatic C-H Stretch | 2975-2950 and 2880-2860 | Medium |

| Carbonyl (C=O) Stretch | 1680-1700 | Strong |

| Thiophene Ring C=C Stretch | 1500-1600 | Medium |

| C-Br Stretch | 600-700 | Medium to Strong |

Interpretation and Causality

-

Aldehyde Vibrations: The two distinct C-H stretching bands around 2830 cm⁻¹ and 2730 cm⁻¹ are highly diagnostic for an aldehyde. The strong absorption in the 1680-1700 cm⁻¹ range is characteristic of the carbonyl (C=O) stretching vibration in an aromatic aldehyde.[15][16][17][18][19]

-

C-H Stretching: The peak around 3100 cm⁻¹ is attributed to the C-H stretching of the thiophene ring. The absorptions in the 2800-3000 cm⁻¹ region correspond to the symmetric and asymmetric stretching of the C-H bonds in the ethyl group.

-

Thiophene Ring and C-Br Vibrations: The C=C stretching vibrations within the thiophene ring give rise to absorptions in the 1500-1600 cm⁻¹ region. The C-Br stretching vibration is expected in the lower frequency "fingerprint" region.

Experimental Protocol: ATR-FT-IR Data Acquisition

Attenuated Total Reflectance (ATR) is a convenient sampling technique for obtaining high-quality FT-IR spectra of solid and liquid samples.[20][21][22][23][24]

-

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere.

-

Sample Analysis:

-

Place a small amount of the 4-Bromo-5-ethylthiophene-2-carbaldehyde sample directly onto the ATR crystal.

-

If the sample is a solid, apply pressure using the ATR press to ensure good contact with the crystal.

-

Acquire the sample spectrum.

-

-

Data Processing: The instrument software will automatically perform the background subtraction and Fourier transformation to generate the infrared spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. For 4-Bromo-5-ethylthiophene-2-carbaldehyde, the presence of bromine, with its two abundant isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.

Predicted Mass Spectrum Data

| m/z (mass-to-charge ratio) | Predicted Ion | Interpretation |

| 218/220 | [M]⁺ | Molecular ion peak (M⁺) and M+2 peak due to the presence of bromine. |

| 217/219 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde. |

| 189/191 | [M-CHO]⁺ | Loss of the formyl radical. |

| 139 | [M-Br]⁺ | Loss of a bromine radical. |

Interpretation and Causality

-

Molecular Ion Peak ([M]⁺): The molecular ion peak will appear as a pair of peaks of nearly equal intensity at m/z 218 (for the ⁷⁹Br isotope) and m/z 220 (for the ⁸¹Br isotope). This is a definitive indicator of the presence of one bromine atom in the molecule.

-

Fragmentation Pathways:

-

Loss of H ([M-H]⁺): A common fragmentation for aldehydes is the loss of the aldehydic hydrogen, resulting in a stable acylium ion.[25][26]

-

Loss of CHO ([M-CHO]⁺): Alpha-cleavage can lead to the loss of the formyl radical.[26][27]

-

Loss of Br ([M-Br]⁺): Cleavage of the C-Br bond will result in a fragment at m/z 139.

-

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile). The sample solution should be dilute to avoid detector saturation.[28][29][30][31][32]

-

Instrumentation: A mass spectrometer equipped with an appropriate ionization source (e.g., Electron Ionization - EI, or Electrospray Ionization - ESI) and a mass analyzer (e.g., quadrupole).[33][34][35][36][37]

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the molecule.

Integrated Spectroscopic Analysis Workflow

The comprehensive structural elucidation of 4-Bromo-5-ethylthiophene-2-carbaldehyde relies on the synergistic interpretation of data from multiple spectroscopic techniques. The following diagram illustrates a logical workflow for this process.

Caption: A logical workflow for the spectroscopic analysis and structural confirmation of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of 4-Bromo-5-ethylthiophene-2-carbaldehyde. By integrating the expected data from ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry, and by understanding the chemical principles that govern these spectral features, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocols and logical workflow presented herein serve as a practical resource for scientists and drug development professionals, enabling them to leverage the full power of modern spectroscopic techniques in their research endeavors.

References

-

Organomation. (n.d.). Mass Spectrometry Sample Preparation Guide. Retrieved from [Link]

-

Spectroscopy Online. (2013). Sample Preparation Guide for Mass Spectrometry–Based Proteomics. Retrieved from [Link]

-

G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Retrieved from [Link]

-

PreOmics. (2024). A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry. Retrieved from [Link]

-

Rogers, J. C., & Bomgarden, R. D. (2016). Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides. Advances in Experimental Medicine and Biology, 919, 43-62. Retrieved from [Link]

-

Slideshare. (n.d.). Quadrupole mass spectrometer. Retrieved from [Link]

-

Lab-Training.com. (2014). Quadrupole mass analyzer: Easy principle, working mechanism, advantages. Retrieved from [Link]

-

Wikipedia. (n.d.). Quadrupole mass analyzer. Retrieved from [Link]

-

Hiden Analytical. (2024). How a Quadrupole Mass Spectrometer Works. Retrieved from [Link]

-

Fujieda, K., Takahashi, K., & Sone, T. (1973). C-13 NMR Spectra of Thiophenes. II. 2-Substituted Thiophenes. Bulletin of the Chemical Society of Japan, 46(5), 1579-1580. Retrieved from [Link]

-

Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

-

Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques. Retrieved from [Link]

-

Canadian Science Publishing. (1967). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Canadian Journal of Chemistry, 45(15), 1829-1836. Retrieved from [Link]

-

J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. Retrieved from [Link]

-

Stenutz. (n.d.). NMR chemical shift prediction of thiophenes. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The infrared bands of thiophen-2-carbaldehydes in the carbonyl region : multiple absorption caused by Fermi resonance. Retrieved from [Link]

-

OSU Chemistry. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Retrieved from [Link]

-

Unver, H. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for.... Retrieved from [Link]

-

Hearn, M. T. W. (1976). Carbon-13 chemical shifts in some substituted furans and thiophens. Australian Journal of Chemistry, 29(1), 107-113. Retrieved from [Link]

-

Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). ATR-FTIR. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,.... Retrieved from [Link]

-

NIST WebBook. (n.d.). 2-Thiophenecarboxaldehyde. Retrieved from [Link]

-

Indian Academy of Sciences. (1986). 13C NMR substituent induced chemical shifts in the side-chain carbons of

,/-unsaturated sulphones. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 97(1), 33-39. Retrieved from [Link] -

ACS Publications. (2020). Thiophene-Based Aldehyde Derivatives for Functionalizable and Adhesive Semiconducting Polymers. ACS Applied Materials & Interfaces, 12(5), 6268-6276. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 1H NMR Chemical Shift Values. Retrieved from [Link]

-

Knowbee Tutoring. (2015). Mass Spectrometry Fragmentation Part 1. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Tables For Organic Structure Analysis. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 3.7.2: Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Retrieved from [Link]

-

Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Convenient Detection of Thiol Functional Group Using H/D Isotope Sensitive Raman Spectroscopy. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

-

University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. tandfonline.com [tandfonline.com]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. jstage.jst.go.jp [jstage.jst.go.jp]

- 5. research.cbc.osu.edu [research.cbc.osu.edu]

- 6. compoundchem.com [compoundchem.com]

- 7. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. modgraph.co.uk [modgraph.co.uk]

- 10. academic.oup.com [academic.oup.com]

- 11. NMR chemical shift prediction of thiophenes [stenutz.eu]

- 12. sci-hub.st [sci-hub.st]

- 13. ias.ac.in [ias.ac.in]

- 14. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. The infrared bands of thiophen-2-carbaldehydes in the carbonyl region : multiple absorption caused by Fermi resonance - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. 2-Thiophenecarboxaldehyde [webbook.nist.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. agilent.com [agilent.com]

- 21. egikunoo.wordpress.com [egikunoo.wordpress.com]

- 22. researchgate.net [researchgate.net]

- 23. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. chem.libretexts.org [chem.libretexts.org]

- 26. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 27. m.youtube.com [m.youtube.com]

- 28. organomation.com [organomation.com]

- 29. spectroscopyonline.com [spectroscopyonline.com]

- 30. info.gbiosciences.com [info.gbiosciences.com]

- 31. A Quick Guide to Proteomics Sample Preparation For Mass Spectrometry [preomics.com]

- 32. Sample Preparation for Mass Spectrometry-Based Proteomics; from Proteomes to Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 33. Mass Analyzer Technology Overview | Thermo Fisher Scientific - TW [thermofisher.com]

- 34. Quadrupole mass spectrometer | PPTX [slideshare.net]

- 35. chemistnotes.com [chemistnotes.com]

- 36. Quadrupole mass analyzer - Wikipedia [en.wikipedia.org]

- 37. How a Quadrupole Mass Spectrometer Works - Hiden Analytical [hidenanalytical.com]

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Bromo-5-ethylthiophene-2-carbaldehyde

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Bromo-5-ethylthiophene-2-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings, experimental protocols, and detailed spectral interpretation of this substituted thiophene, a class of compounds significant in medicinal chemistry and materials science.[1][2]

Introduction: The Structural Significance of Substituted Thiophenes

Thiophene and its derivatives are key heterocyclic building blocks in a vast array of pharmaceuticals and functional materials.[1][2][3] Their unique electronic properties, governed by the aromaticity of the five-membered ring containing a sulfur atom, are finely tunable through substitution.[2] Understanding the precise structure and the electronic environment of these molecules is paramount for rational drug design and materials engineering. ¹H NMR spectroscopy stands as an indispensable tool for elucidating these molecular structures with high fidelity.[1] This guide focuses on 4-Bromo-5-ethylthiophene-2-carbaldehyde, a molecule with a distinct substitution pattern that gives rise to a characteristic and informative ¹H NMR spectrum.

Theoretical Framework: Predicting the ¹H NMR Spectrum

The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum are exquisitely sensitive to the electronic environment of the protons.[1] The substituents on the thiophene ring—an electron-withdrawing aldehyde group, a bulky and electronegative bromine atom, and an electron-donating ethyl group—exert profound and predictable influences on the spectrum.

-

Aldehyde Proton (-CHO): The proton of the aldehyde group is highly deshielded due to the anisotropic effect of the carbonyl double bond and the electronegativity of the oxygen atom. This results in a characteristic signal far downfield, typically in the range of δ 9.0-10.0 ppm.[4][5][6] This signal is expected to be a singlet, as there are no adjacent protons to couple with, although long-range coupling is a possibility in some systems.[7][8]

-

Thiophene Ring Proton (H-3): The thiophene ring has only one remaining proton at the C-3 position. Its chemical shift is influenced by all three substituents. The aldehyde group at C-2 and the bromine at C-4 are both electron-withdrawing, which will deshield this proton, shifting it downfield. Conversely, the electron-donating ethyl group at C-5 will have a shielding effect. The net result of these competing influences will determine its final chemical shift. Given the proximity and strong electron-withdrawing nature of the aldehyde and the bromine, a downfield shift is anticipated.

-

Ethyl Group Protons (-CH₂CH₃): The ethyl group will present as two distinct signals: a quartet for the methylene protons (-CH₂) and a triplet for the methyl protons (-CH₃).

-

Methylene Protons (-CH₂): These protons are adjacent to the thiophene ring and will be deshielded. They are coupled to the three methyl protons, resulting in a quartet based on the n+1 rule.

-

Methyl Protons (-CH₃): These protons are further from the ring and will appear more upfield. They are coupled to the two methylene protons, resulting in a triplet.

-

Predicted Spectral Data Summary:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde (H-C=O) | 9.0 - 10.0 | Singlet (s) | N/A |

| Thiophene (H-3) | 7.0 - 8.0 | Singlet (s) | N/A |

| Methylene (-CH₂) | 2.5 - 3.5 | Quartet (q) | ~7 |

| Methyl (-CH₃) | 1.0 - 1.5 | Triplet (t) | ~7 |

Experimental Protocol: Acquiring a High-Fidelity ¹H NMR Spectrum

The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation and proper instrument setup.[9]

I. Sample Preparation

-

Analyte Purity: Ensure the 4-Bromo-5-ethylthiophene-2-carbaldehyde sample is of high purity to avoid spectral contamination.

-

Solvent Selection: Choose a suitable deuterated solvent that will not obscure analyte signals. Deuterated chloroform (CDCl₃) is a common choice for small organic molecules.[1][10]

-

Concentration: Dissolve 5-25 mg of the compound in 0.6-0.7 mL of the deuterated solvent.[9][10][11][12] This concentration is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable time.[1]

-

Internal Standard: Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), for accurate chemical shift calibration (δ = 0.00 ppm).[10]

-

Filtration: To ensure a homogeneous magnetic field and prevent line broadening, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[9][11][12] This removes any particulate matter.[9][11]

-

Labeling: Clearly label the NMR tube with the sample identity.[11][12]

II. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.

-

Shimming and Locking: Insert the sample into the spectrometer and perform shimming to optimize the magnetic field homogeneity. Lock the spectrometer onto the deuterium signal of the solvent.[1][10]

-

Acquisition Parameters:

-

Pulse Sequence: Employ a standard single-pulse sequence.[1]

-

Spectral Width: Set a spectral width of approximately 12-15 ppm to encompass all expected signals.

-

Number of Scans: Acquire 16 to 32 scans to achieve an adequate signal-to-noise ratio.[1]

-

Relaxation Delay: Use a relaxation delay of 1-2 seconds between scans to allow for full proton relaxation.[1]

-

III. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.[1]

-

Phasing and Baseline Correction: Carefully phase the spectrum to ensure all peaks are in the pure absorption mode and apply a baseline correction to obtain a flat baseline.

-

Calibration: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.[1]

-

Integration: Integrate the signals to determine the relative number of protons corresponding to each peak.[1]

Workflow for NMR Data Acquisition and Analysis:

Caption: Workflow for NMR data acquisition and analysis.

Spectral Interpretation: Decoding the Molecular Structure

A detailed analysis of the ¹H NMR spectrum allows for the unambiguous assignment of each signal to the corresponding protons in the 4-Bromo-5-ethylthiophene-2-carbaldehyde molecule.

Molecular Structure with Proton Labeling:

Caption: Structure of 4-Bromo-5-ethylthiophene-2-carbaldehyde.

Analysis of Spectral Features:

-

Signal (a) - Aldehyde Proton: A sharp singlet observed in the downfield region (e.g., ~δ 9.8 ppm). Its integration corresponds to one proton. The significant downfield shift is characteristic of an aldehyde proton directly attached to an aromatic ring.[5]

-

Signal (b) - Thiophene Ring Proton: A singlet appearing in the aromatic region (e.g., ~δ 7.5 ppm), integrating to one proton. Its downfield position is a result of the cumulative deshielding effects of the adjacent aldehyde and the bromine substituent. The absence of splitting confirms its isolation from other protons on the ring.

-

Signal (c) - Methylene Protons: A quartet centered further downfield than a typical alkyl chain (e.g., ~δ 2.9 ppm), integrating to two protons. The quartet multiplicity arises from coupling to the three protons of the adjacent methyl group.

-

Signal (d) - Methyl Protons: A triplet in the upfield region (e.g., ~δ 1.3 ppm), integrating to three protons. The triplet pattern is due to coupling with the two protons of the adjacent methylene group.

Summary of ¹H NMR Data:

| Signal Label | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| a | Aldehyde (H-C=O) | ~9.8 | Singlet (s) | 1H | N/A |

| b | Thiophene (H-3) | ~7.5 | Singlet (s) | 1H | N/A |

| c | Methylene (-CH₂) | ~2.9 | Quartet (q) | 2H | ~7.5 |

| d | Methyl (-CH₃) | ~1.3 | Triplet (t) | 3H | ~7.5 |

Conclusion

The ¹H NMR spectrum of 4-Bromo-5-ethylthiophene-2-carbaldehyde provides a clear and detailed fingerprint of its molecular structure. Each signal, in terms of its chemical shift, multiplicity, and integration, can be logically and unambiguously assigned to the specific protons within the molecule. This in-depth analysis, grounded in the principles of substituent effects and spin-spin coupling, demonstrates the power of ¹H NMR spectroscopy as a primary tool for structural elucidation in organic chemistry, drug discovery, and materials science. The protocols and interpretations presented herein serve as a robust guide for researchers working with substituted thiophenes and other complex organic molecules.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Unknown Source. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

University College London, Faculty of Mathematical & Physical Sciences. Sample Preparation. [Link]

-

Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

Satonaka, H. (1983). The Substituent Effects in Thiophene Compounds. II. 1H NMR and IR Studies in Methyl (Substituted 3-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. [Link]

-

Abraham, R. J., & Matthiesen, M. (2010). 1H chemical shifts in NMR, part 18 1. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

-

Satonaka, H. (1983). The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. Semantic Scholar. [Link]

-

Al-Fayez, A. A. (1983). Long-Range-Spin Coupling in Benzo[b]Thiophenes, Benzo[b] Furans and Quinolines. Iraqi Journal of Science. [Link]

-

Groen, M. B., et al. (1972). Long-range coupling in the proton nuclear magnetic resonance spectra of some benzothiophen and benzofuran analogues. Journal of the Chemical Society, Perkin Transactions 2. [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

-

Chemistry LibreTexts. (2023). 19.14 Spectroscopy of Aldehydes and Ketones. [Link]

-

Oregon State University. 1H NMR Chemical Shift. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. jcsp.org.pk [jcsp.org.pk]